molecular formula C8H10N2O B14467734 N-(aminomethyl)benzamide CAS No. 67908-02-5

N-(aminomethyl)benzamide

Cat. No.: B14467734
CAS No.: 67908-02-5
M. Wt: 150.18 g/mol
InChI Key: OMDXVUUWBNVTTO-UHFFFAOYSA-N
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Description

N-(aminomethyl)benzamide is an organic compound that belongs to the class of amides. It is derived from benzoic acid and contains an aminomethyl group attached to the benzamide structure. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(aminomethyl)benzamide can be synthesized through several methods. One common approach involves the direct condensation of benzoic acid with aminomethylamine in the presence of a catalyst. For example, the reaction can be carried out under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . This method is efficient, eco-friendly, and provides high yields.

Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(aminomethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, strong reducing agents for reduction reactions, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, free radical bromination at the benzylic position can yield brominated derivatives .

Mechanism of Action

The mechanism of action of N-(aminomethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, some N-substituted benzamides inhibit NF-kB activation and induce apoptosis by separate mechanisms . This involves the inhibition of I-kB breakdown and the induction of early apoptosis, making them potential candidates for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(aminomethyl)benzamide include:

Uniqueness

This compound is unique due to its aminomethyl group, which provides distinct reactivity and biological activity compared to other benzamide derivatives. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

67908-02-5

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-(aminomethyl)benzamide

InChI

InChI=1S/C8H10N2O/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)

InChI Key

OMDXVUUWBNVTTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCN

Origin of Product

United States

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